Coptisine chloride

Overview

Description

Coptisine chloride is a natural isoquinoline alkaloid primarily found in the roots of Coptis chinensis, a traditional Chinese medicinal herb. This compound is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Mechanism of Action

Target of Action

Coptisine chloride, an alkaloid isolated from Rhizoma Coptidis, has been found to interact with several targets. Based on network pharmacology, ninety-one targets for colon cancer were screened. ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 were found in the top 10 . It also has a protective effect against central nervous system diseases such as cerebral ischaemia-reperfusion (IR) and dysregulations in fatty acids metabolism are associated with neuroprotection and neuroinflammation .

Mode of Action

This compound interacts with its targets in a complex manner. It has been found to regulate arachidonic acid metabolism . In the context of colon cancer, it can inhibit the survival, migration, and proliferation of colon cancer cells . It has also been found to interact with METTL3, a protein involved in mRNA methylation, and through this interaction, it can regulate the activation of the NLRP3 inflammasome .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation . In colon cancer, it has been found to affect pathways in cancer, FC γ R-mediated phagocytosis, prostate cancer, progesterone-mediated oocyte maturation, the oestrogen signal pathway, proteoglycan in cancer and the PI3K-Akt signal pathway .

Pharmacokinetics

It is known that the compound has poor absorption and low bioavailability . This suggests that the compound may need to be administered at higher doses or in combination with other compounds to increase its bioavailability.

Result of Action

This compound has several molecular and cellular effects. It has been found to reduce cerebral infarct size and ameliorate the neurological function score . It also decreases the expression of tumour necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) . In colon cancer cells, it upregulates the expression of pH2AX and p21, reduces expression of cyclin B1, cdc2, and cdc25C, and induces G2/M arrest and apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as those found in the gut microbiota . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Coptisine chloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as an efficient uncompetitive IDO inhibitor with a Ki value of 5.8 μM and an IC50 value of 6.3 μM . It also inhibits the production of reactive oxygen species (ROS) in isolated kidney mitochondria .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of A549, H460, H2170, MDA-MB-231, and HT-29 cells . It also induces mitochondrial dysfunction and activates caspases activities in A549 cells . Furthermore, it has been shown to reduce cerebral infarct size and ameliorate the neurological function score in cerebral IR rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of ROS in isolated kidney mitochondria . It also blocks the respiratory system, as measured by the levels of critical enzymes of the tricarboxylic acid cycle and glycolysis, succinate dehydrogenase and lactate dehydrogenase, respectively .

Temporal Effects in Laboratory Settings

This compound has been observed to have temporal effects in laboratory settings. It quickly crosses the blood-brain barrier, accumulating at higher concentrations and then is slowly eliminated from different brain regions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been observed that this compound (2 mg/kg/qd) was able to reduce cerebral infarct size and ameliorate the neurological function score in cerebral IR rats .

Metabolic Pathways

This compound is involved in the regulation of arachidonic acid metabolism . It has been found to down-regulate cyclopentenone PGs (e.g., PGA 2, PGJ 2, and 15-deoxy- delta-12,14-PGJ 2) in cerebral IR, but upregulation of them when followed by this compound treatment .

Transport and Distribution

After intravenous administration, this compound quickly crosses the blood-brain barrier, accumulating at higher concentrations and then is slowly eliminated from different brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coptisine chloride can be synthesized through the extraction of Coptis chinensis using a biphasic solvent system composed of chloroform, methanol, and water, with the addition of hydrochloric acid and triethylamine . The identity of the isolated alkaloids is confirmed using high-resolution HPLC-MS chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of Coptis chinensis rhizomes, followed by purification using techniques such as centrifugal partition chromatography. The process ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Coptisine chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

Substitution: Substitution reactions, particularly involving the methylenedioxy groups, can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Coptisine chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Berberine: Known for its broad-spectrum antimicrobial activity.

Jatrorrhizine: Exhibits similar anti-inflammatory properties.

Palmatine: Used for its antimicrobial and anti-inflammatory effects.

Coptisine chloride stands out due to its potent anticancer properties and its ability to inhibit specific bacterial pathways, making it a valuable compound in both research and therapeutic applications.

Biological Activity

Coptisine chloride is an isoquinoline alkaloid primarily derived from the plant Coptis chinensis. This compound has garnered attention in the scientific community due to its diverse biological activities, which include antibacterial, cardioprotective, anti-inflammatory, and antiviral effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Pasteurella multocida. Research indicates that coptisine inhibits bacterial growth through several mechanisms:

- Cell Wall Permeability : Coptisine increases the permeability of bacterial cell membranes, as evidenced by the elevated activity of alkaline phosphatase in treated cultures. The minimum inhibitory concentration (MIC) for P. multocida was determined to be 0.125 mg/mL .

- Cell Structure Damage : Transmission electron microscopy (TEM) studies revealed that this compound disrupts the integrity of bacterial cell structures, leading to morphological deformations and cytoplasmic vacuolation .

- Inhibition of Respiratory Enzymes : Coptisine significantly reduces the activity of key respiratory enzymes such as succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH), indicating its interference with cellular respiration .

Table 1: Effects of Coptisine on P. multocida

| Parameter | Control Group | Coptisine Treatment (MIC) |

|---|---|---|

| SDH Activity (U/mg protein) | 31.53 ± 1.27 | 5.80 ± 0.74 |

| LDH Activity (U/mg protein) | 6.53 ± 0.36 | 3.51 ± 0.42 |

| Soluble Protein Content (%) | - | Decreased by up to 28.1% |

| Genomic DNA Content | - | Significantly lower |

Cardioprotective Effects

This compound has shown promising cardioprotective effects in animal models, particularly in rats subjected to myocardial ischemia/reperfusion (I/R). Key findings from studies include:

- Reduction of Arrhythmias : Administration of coptisine prior to ischemic events significantly decreased arrhythmias observed during reperfusion .

- Limitation of Infarct Size : Coptisine treatment resulted in a notable reduction in infarct size as confirmed by Evans Blue staining and echocardiographic assessments .

- Anti-Apoptotic Mechanisms : The compound suppresses myocardial apoptosis by upregulating Bcl-2 and inhibiting caspase-3 activation, thereby mitigating inflammation and cell death during I/R injury .

Table 2: Cardioprotective Effects of Coptisine

| Parameter | Control Group | Coptisine Treatment |

|---|---|---|

| Ejection Fraction (EF) | Decreased | Attenuated |

| Infarct Size | Increased | Reduced |

| Apoptosis Markers | High | Low (Bcl-2 upregulated) |

Anti-Inflammatory Activity

This compound has been shown to modulate inflammatory responses effectively:

- Inhibition of Cytokines : Studies indicate that coptisine significantly reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models . This effect is mediated through pathways involving NF-κB and MAPK signaling.

Table 3: Inflammatory Cytokine Levels Post-Coptisine Treatment

| Cytokine | Control Level (pg/mL) | Coptisine Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 64 |

| IL-1β | 120 | 45 |

| IL-6 | 200 | 80 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against influenza viruses:

- Inhibition of Viral Replication : Coptisine demonstrated an effective inhibition of H1N1 virus replication with an EC50 value of approximately 10.7 μM in MDCK cells. Pre-treatment with coptisine was found to be more effective than co-treatment or post-treatment .

Table 4: Antiviral Efficacy of Coptisine

| Treatment Type | Cell Viability (%) at 72h Post-Infection |

|---|---|

| Pre-treatment | 85 |

| Co-treatment | 65 |

| Post-treatment | 60 |

Properties

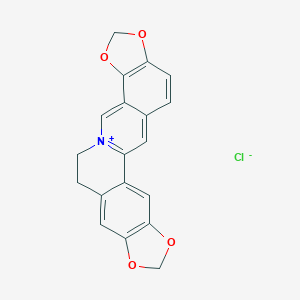

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXPUVKJHVUJAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-66-6 (Parent) | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00975628 | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-18-4 | |

| Record name | Coptisine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COPTISINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coptisine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.